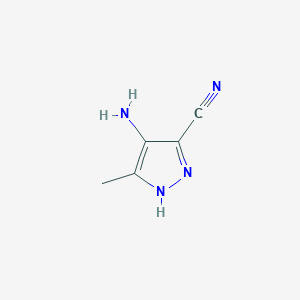
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported MnO2, under aqueous conditions . Another method involves the use of anomeric based oxidative aromatization over [CSPy]ZnCl3 as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs multi-component reactions (MCRs) due to their efficiency and high yield. These reactions are advantageous as they allow for the production of the target compound in one step without the need to separate intermediates . The use of recyclable catalysts and green solvents further enhances the sustainability of the industrial production process .
化学反応の分析
Types of Reactions
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts . The reactions are often carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Amino-5-methyl-1h-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like p38MAPK and COX, which are involved in inflammatory pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: This compound shares a similar pyrazole core but differs in the substitution pattern.
3-Amino-5-methyl-1H-pyrazole: Another closely related compound, differing by the position of the amino group.
Uniqueness
4-Amino-5-methyl-1h-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
28745-14-4 |
|---|---|
分子式 |
C5H6N4 |
分子量 |
122.13 g/mol |
IUPAC名 |
4-amino-5-methyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H6N4/c1-3-5(7)4(2-6)9-8-3/h7H2,1H3,(H,8,9) |
InChIキー |
FMPXYDMXPUDEJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


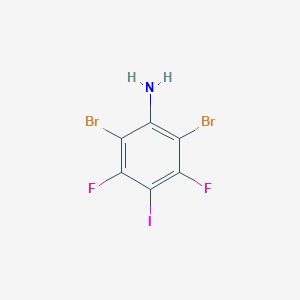
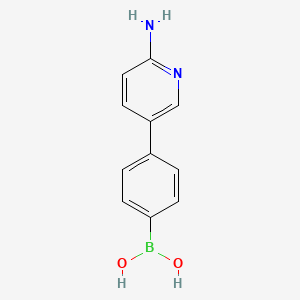
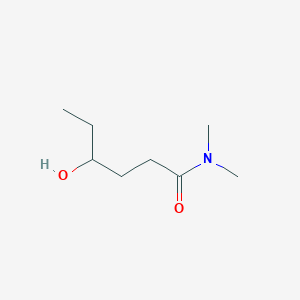
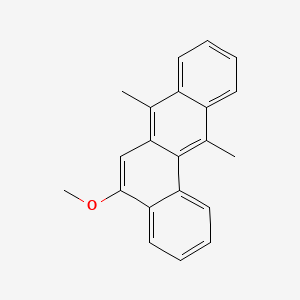
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
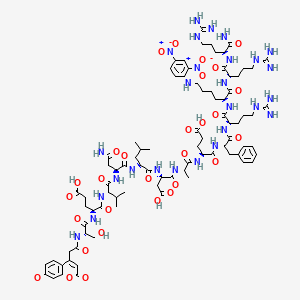
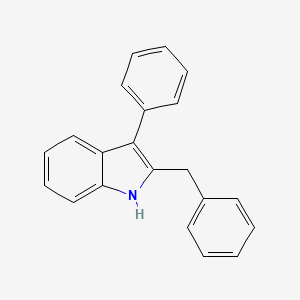
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)

